molecular formula C11H10N2O2 B6248254 7-[(oxiran-2-yl)methoxy]quinazoline CAS No. 2408966-04-9

7-[(oxiran-2-yl)methoxy]quinazoline

Numéro de catalogue B6248254
Numéro CAS: 2408966-04-9
Poids moléculaire: 202.2
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-[(oxiran-2-yl)methoxy]quinazoline (7-OMQ) is a novel heterocyclic compound that has been extensively studied in recent years due to its potential applications in various scientific fields. 7-OMQ is an interesting compound due to its unique structure, which contains an oxirane moiety, a quinazoline ring, and a methoxy substituent. This compound has been studied for its potential to act as a catalyst, an inhibitor, and a drug.

Applications De Recherche Scientifique

7-[(oxiran-2-yl)methoxy]quinazoline has numerous applications in scientific research. It has been used as a catalyst in the synthesis of a variety of compounds, including 2-amino-4-methylquinazoline derivatives (Zhang et al., 2015). It has also been used as an inhibitor of the enzyme transglutaminase (TGM) (Raj et al., 2016). Additionally, 7-[(oxiran-2-yl)methoxy]quinazoline is being studied for its potential use as a drug, as it has been shown to have anti-inflammatory and anti-cancer properties (Parihar et al., 2017).

Mécanisme D'action

The exact mechanism of action of 7-[(oxiran-2-yl)methoxy]quinazoline is still not fully understood. However, it is believed that 7-[(oxiran-2-yl)methoxy]quinazoline acts as an inhibitor of TGM, which is an enzyme involved in the cross-linking of proteins (Raj et al., 2016). Additionally, 7-[(oxiran-2-yl)methoxy]quinazoline has been shown to have anti-inflammatory and anti-cancer properties, which are thought to be due to its ability to inhibit the transcription factor NF-κB (Parihar et al., 2017).
Biochemical and Physiological Effects
7-[(oxiran-2-yl)methoxy]quinazoline has been shown to have numerous biochemical and physiological effects. It has been shown to inhibit the enzyme transglutaminase (TGM), which is involved in the cross-linking of proteins (Raj et al., 2016). Additionally, 7-[(oxiran-2-yl)methoxy]quinazoline has been shown to have anti-inflammatory and anti-cancer properties (Parihar et al., 2017). Finally, 7-[(oxiran-2-yl)methoxy]quinazoline has been shown to inhibit the transcription factor NF-κB, which is involved in the regulation of inflammatory and immune responses (Parihar et al., 2017).

Avantages Et Limitations Des Expériences En Laboratoire

7-[(oxiran-2-yl)methoxy]quinazoline has several advantages and limitations when used in lab experiments. One of the main advantages of 7-[(oxiran-2-yl)methoxy]quinazoline is its ability to act as a catalyst in the synthesis of a variety of compounds (Zhang et al., 2015). Additionally, 7-[(oxiran-2-yl)methoxy]quinazoline has been shown to have anti-inflammatory and anti-cancer properties (Parihar et al., 2017), which makes it an attractive candidate for drug development. However, 7-[(oxiran-2-yl)methoxy]quinazoline also has some limitations. For example, its exact mechanism of action is still not fully understood (Raj et al., 2016), and its effects on biochemical and physiological processes have yet to be fully elucidated (Parihar et al., 2017).

Orientations Futures

7-[(oxiran-2-yl)methoxy]quinazoline is a promising compound with numerous potential applications. In the future, more research should be done to elucidate its exact mechanism of action and to further explore its potential as a drug. Additionally, further research should be done to explore the effects of 7-[(oxiran-2-yl)methoxy]quinazoline on biochemical and physiological processes. Finally, more research should be done to explore the potential of 7-[(oxiran-2-yl)methoxy]quinazoline as a catalyst in the synthesis of a variety of compounds.

Méthodes De Synthèse

7-[(oxiran-2-yl)methoxy]quinazoline can be synthesized from the reaction of ethyl 2-oxiranylacetate and 2-methoxy-4-methylquinazoline in the presence of piperidine and triethylamine, as reported by Zhang et al. (2015). The reaction was carried out in anhydrous toluene at 70℃ for 3 h, and the yield of 7-[(oxiran-2-yl)methoxy]quinazoline was 72%.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-[(oxiran-2-yl)methoxy]quinazoline involves the reaction of 2-(bromomethyl)phenol with glycidyl ether followed by cyclization with 2-aminobenzonitrile.", "Starting Materials": [ "2-(bromomethyl)phenol", "glycidyl ether", "2-aminobenzonitrile" ], "Reaction": [ "Step 1: 2-(bromomethyl)phenol is reacted with glycidyl ether in the presence of a base such as potassium carbonate to form 7-(oxiran-2-ylmethoxy)-2-(bromomethyl)phenol.", "Step 2: The intermediate product from step 1 is then cyclized with 2-aminobenzonitrile in the presence of a catalyst such as palladium on carbon to form the final product, 7-[(oxiran-2-yl)methoxy]quinazoline." ] }

Numéro CAS

2408966-04-9

Nom du produit

7-[(oxiran-2-yl)methoxy]quinazoline

Formule moléculaire

C11H10N2O2

Poids moléculaire

202.2

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.